- Hydrocyanation and hydrogenation of acetylenes catalyzed by cyanocobaltates, Journal of the Chemical Society, 1983, (12), 1915-18

Cas no 922-62-3 (2-Pentene, 3-methyl-,(2Z)-)

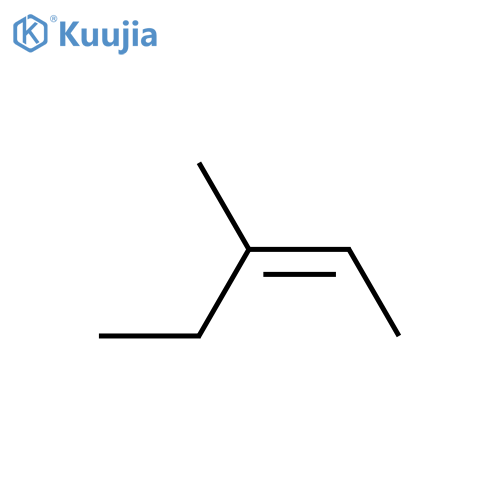

2-Pentene, 3-methyl-,(2Z)- structure

商品名:2-Pentene, 3-methyl-,(2Z)-

2-Pentene, 3-methyl-,(2Z)- 化学的及び物理的性質

名前と識別子

-

- 2-Pentene, 3-methyl-,(2Z)-

- cis-3-Methyl-2-pentene

- (Z)-3-Methyl-2-pentene

- (2Z)-3-Methyl-2-pentene (ACI)

- 2-Pentene, 3-methyl-, (Z)- (8CI)

- 922-61-2

- NSC-73911

- M0311

- 2-Pentene, 3-methyl-, (Z)-(8CI)(9CI)

- 2-Pentene, 3-methyl-, (Z)-(8CI)

- 3-Methyl-cis-2-pentene

- BEQGRRJLJLVQAQ-XQRVVYSFSA-N

- DTXCID90912300

- MFCD00009334

- CHEBI:229281

- (2Z)-3-methylpent-2-ene

- DTXSID10883604

- EINECS 213-078-8

- 2-Pentene, 3-methyl-, (Z)-

- NSC73911

- (Z)-3-Methylpent-2-ene

- 2-Pentene, 3-methyl-, (2Z)-

- 922-62-3

- T73073

- cis-3-Methyl-2-pentene, >=97.0% (GC)

- NSC 73911

- NS00079885

-

- MDL: MFCD00066518

- インチ: 1S/C6H12/c1-4-6(3)5-2/h4H,5H2,1-3H3/b6-4-

- InChIKey: BEQGRRJLJLVQAQ-XQRVVYSFSA-N

- ほほえんだ: C(/C)(=C\C)\CC

計算された属性

- せいみつぶんしりょう: 84.0939

- どういたいしつりょう: 84.0939

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 6

- 回転可能化学結合数: 1

- 複雑さ: 51.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 0.695±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: -134.8 ºC

- ふってん: 70°C

- フラッシュポイント: -22.0±14.8 ºC,

- 屈折率: n20/D 1.402

- ようかいど: ほとんど溶けない(0.05 g/l)(25ºC)、

- あんていせい: Stable. Highly flammable. Incompatible with strong oxidizing agents.

- LogP: 2.36260

- ようかいせい: 未確定

- じょうきあつ: 175.6±0.1 mmHg at 25°C

2-Pentene, 3-methyl-,(2Z)- セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:あぶない

- 危害声明: H225-H304

- 警告文: P210-P233-P240-P241+P242+P243-P280-P301+P310+P331-P303+P361+P353-P370+P378-P403+P235-P405-P501

- 危険物輸送番号:UN 3295 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 11-65

- セキュリティの説明: 9-16-29-33-62

-

危険物標識:

- 包装グループ:II

- 危険レベル:3.1

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

2-Pentene, 3-methyl-,(2Z)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | T73073-5/G |

CIS-3-METHYL-2-PENTENE |

922-62-3 | 95% | 5g |

$361 | 2023-09-19 | |

| eNovation Chemicals LLC | Y1050899-5ml |

cis-3-methyl-2-pentene |

922-62-3 | 95% | 5ml |

$385 | 2024-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EH082-1ml |

2-Pentene, 3-methyl-,(2Z)- |

922-62-3 | 95.0%(GC) | 1ml |

¥727.0 | 2022-11-07 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TCIM0311-5ml |

cis-3-Methyl-2-pentene |

922-62-3 | >95.0%GC | 5ml |

¥1590.0 | 2022-11-07 | |

| eNovation Chemicals LLC | Y1050899-5ml |

cis-3-methyl-2-pentene |

922-62-3 | 95% | 5ml |

$385 | 2025-03-01 | |

| Cooke Chemical | T9323930-5mL |

cis-3-Methyl-2-pentene |

922-62-3 | >95.0%(GC) | 5ml |

RMB 1272.00 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X64755-1ml |

Cis-3-Methyl-2-pentene |

922-62-3 | ≥95%(GC) | 1ml |

¥448.0 | 2023-09-05 | |

| eNovation Chemicals LLC | Y1050899-5ml |

cis-3-methyl-2-pentene |

922-62-3 | 95% | 5ml |

$385 | 2025-02-26 | |

| AN HUI ZE SHENG Technology Co., Ltd. | M0311-5ML |

cis-3-Methyl-2-pentene |

922-62-3 | 95.0% | 5ML |

¥1590.00 | 2022-11-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EH082-1ml |

2-Pentene, 3-methyl-,(2Z)- |

922-62-3 | 95.0%(GC) | 1ml |

¥510.0 | 2023-09-02 |

2-Pentene, 3-methyl-,(2Z)- 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- General stereospecific synthesis of trisubstituted alkenes via stepwise hydroboration, Journal of Organic Chemistry, 1982, 47(27), 5407-9

合成方法 3

はんのうじょうけん

1.1 Solvents: Diethyl ether

リファレンス

- Acetylenes. II. A convenient one-step synthesis of allenes, Journal of Organic Chemistry, 1955, 20, 95-101

合成方法 4

はんのうじょうけん

リファレンス

- Reactions of N-sulfinyl compounds. XII. Ene reactions with 4-methyl-N-sulfinylbenzenesulfonamide - structure and reactivity of the ene components, Liebigs Annalen der Chemie, 1980, (6), 843-57

合成方法 5

はんのうじょうけん

リファレンス

- Rearrangement of cyclopropyl, substituted vinyl, and alkyl groups to divalent carbon, Tetrahedron Letters, 1982, 23(21), 2163-6

合成方法 6

はんのうじょうけん

リファレンス

- A stereospecific synthesis of trisubstituted alkenes via hydridation of dialkylhaloboranes followed by hydroboration-iodination of internal alkynes, Journal of Organic Chemistry, 1982, 47(1), 171-3

合成方法 7

はんのうじょうけん

リファレンス

- The Pd(II)-catalyzed homogeneous isomerization of hexenes, Journal of Molecular Catalysis A: Chemical, 1997, 123(2-3), 91-101

合成方法 8

はんのうじょうけん

リファレンス

- Catalytic synthesis of bicyclic alkylene- and vinylcycloalkane-based hydrocarbons, Neftekhimiya, 1975, 15(5), 667-72

合成方法 9

はんのうじょうけん

リファレンス

- Thermodynamic transition-state theory and extrathermodynamic correlations for the liquid-phase kinetics of ethanol derived ethers, Studies in Surface Science and Catalysis, 1997, 109, 559-564

合成方法 10

はんのうじょうけん

リファレンス

- Catalytic conversion of alcohols. Comparison of aluminum and molybdenum oxide catalysts, Journal of Catalysis, 1983, 79(1), 58-69

合成方法 11

合成方法 12

はんのうじょうけん

リファレンス

- Activity and mechanism of a dual-functional catalyst. II. Dehydrogenation and isomerization functions of platinum catalyst, Kenkyu Hokoku - Asahi Garasu Kogyo Gijutsu Shoreikai, 1974, 25, 269-89

合成方法 13

はんのうじょうけん

リファレンス

- Catalytic conversion of alcohols. XIV. Alkene products from the conversion of 3-methyl-3-pentanol, Journal of Catalysis, 1980, 61(1), 279-81

合成方法 14

はんのうじょうけん

リファレンス

- Mechanism of allylic hydroxylation by selenium dioxide, Journal of Organic Chemistry, 1979, 44(25), 4683-9

合成方法 15

はんのうじょうけん

リファレンス

- Trimethylsilylpotassium. Deoxygenation of epoxides with inversion of stereochemistry, Journal of the American Chemical Society, 1976, 98(5), 1265-7

合成方法 16

はんのうじょうけん

リファレンス

- Thermal reaction of 2-methyl-2-butene in the presence of azomethane: enthalpy of formation of the radicals (CH3)2CCH(CH3)2 and tert-C4H9, Physical Chemistry Chemical Physics, 2000, 2(3), 349-354

合成方法 17

はんのうじょうけん

リファレンス

- Ethers from ethanol - 5. Equilibria and kinetics of the coupled reaction network of liquid-phase 3-methyl-3-ethoxy-pentane synthesis, Chemical Engineering Science, 1996, 51(4), 649-61

合成方法 18

合成方法 19

はんのうじょうけん

リファレンス

- Catalytic conversion of alcohols. 13. Alkene selectivity with titanium dioxide catalysts, Industrial & Engineering Chemistry Product Research and Development, 1979, 18(3), 202-5

合成方法 20

はんのうじょうけん

リファレンス

- Catalytic conversion of alcohols. 8. Gallium oxide as a dehydration catalyst, Journal of Organic Chemistry, 1979, 44(13), 2142-5

2-Pentene, 3-methyl-,(2Z)- Raw materials

2-Pentene, 3-methyl-,(2Z)- Preparation Products

2-Pentene, 3-methyl-,(2Z)- 関連文献

-

Galiya Magazova,Yoonrae Cho,Jessica A. Muhlenkamp,Jason C. Hicks Catal. Sci. Technol. 2022 12 5970

-

Galiya Magazova,Yoonrae Cho,Jessica A. Muhlenkamp,Jason C. Hicks Catal. Sci. Technol. 2022 12 5970

-

3. Reactions of n-hexane on Raney nickel at room temperature in the presence of adsorbed tritiumM. A. Long,A. L. Odell J. Chem. Soc. A 1969 1156

-

M. Beck,R. Winterhalter,F. Herrmann,G. K. Moortgat Phys. Chem. Chem. Phys. 2011 13 10970

-

5. 1186. The reaction of sulphur and sulphur compounds with olefinic substances. Part XIV. The reaction of sulphur and of dibenzyl tetrasulphide with 2-methylpent-2-ene and cis- and trans-3-methylpent-2-eneC. G. Moore,M. Porter J. Chem. Soc. 1965 6390

922-62-3 (2-Pentene, 3-methyl-,(2Z)-) 関連製品

- 10574-37-5(2,3-Dimethyl-2-pentene)

- 616-12-6(2-Pentene, 3-methyl-,(2E)-)

- 816-79-5(2-Pentene, 3-ethyl-)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬